![molecular formula C16H17N3O5 B187443 Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate CAS No. 5725-38-2](/img/structure/B187443.png)
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Übersicht
Beschreibung
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate, also known as NVP-BEZ235, is a dual PI3K/mTOR inhibitor that has been widely used in scientific research. It has shown promising results in cancer treatment, particularly in breast, lung, and prostate cancers.
Wirkmechanismus
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate inhibits the activity of two key signaling pathways, PI3K and mTOR, which are frequently dysregulated in cancer cells. PI3K promotes cell growth and survival, while mTOR regulates protein synthesis and cell metabolism. By inhibiting both pathways, Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate induces cancer cell death and prevents the growth and spread of tumors. Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has also been shown to inhibit the activity of other signaling pathways, such as Akt and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to reduce angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its dual inhibitory activity against PI3K and mTOR, which makes it a potent anticancer agent. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, one limitation of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness in some cases.
Zukünftige Richtungen
There are several future directions for the development of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate. One direction is the investigation of its potential in combination therapy with other anticancer drugs. Another direction is the development of more effective formulations that improve its solubility and pharmacokinetics. In addition, further studies are needed to better understand its mechanism of action and identify biomarkers that can predict its effectiveness in different types of cancer. Finally, its potential in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases, should be further explored.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has also been investigated for its potential in combination therapy with other anticancer drugs. In addition to its anticancer properties, Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has shown promising results in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases.
Eigenschaften
CAS-Nummer |
5725-38-2 |
---|---|
Produktname |
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate |
Molekularformel |
C16H17N3O5 |
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
prop-2-enyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c1-4-8-24-15(20)13-10(2)18(3)16(21)17-14(13)11-6-5-7-12(9-11)19(22)23/h4-7,9,14H,1,8H2,2-3H3,(H,17,21) |
InChI-Schlüssel |
AIYOVQQKAJQHLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
Kanonische SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.